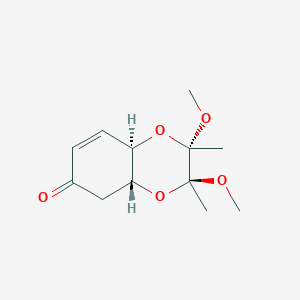

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

Description

The compound (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a benzodioxin derivative characterized by a bicyclic framework with two methoxy groups, two methyl groups, and a ketone functionality. The molecular formula is C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol .

Key structural features include:

- A fused benzodioxin ring system.

- Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 2.

- A ketone group at position 4.

- Four stereocenters, ensuring specificity in spatial orientation.

Properties

IUPAC Name |

(2S,3S,4aR,8aR)-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-11(14-3)12(2,15-4)17-10-7-8(13)5-6-9(10)16-11/h5-6,9-10H,7H2,1-4H3/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYPYUZEUPEJLO-WYUUTHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]2C=CC(=O)C[C@H]2O1)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound with a unique molecular structure that includes methoxy groups and a benzodioxin ring. Its biological activity has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential therapeutic applications.

- Molecular Formula : C12H18O5

- Molar Mass : 242.27 g/mol

- CAS Number : 286936-09-2

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in chloroform and DCM |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The presence of methoxy groups and the unique benzodioxin structure enhances its binding affinity and specificity.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor signaling pathways, influencing cellular responses.

- Nucleic Acid Interaction : It may interact with nucleic acids, potentially affecting gene expression.

Anticancer Properties

Research has indicated that (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Alzheimer's Disease Models : In vitro studies suggest that it may inhibit β-secretase activity (EC 3.4.23.46), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed on various human cancer cell lines.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Neuroprotection Study :

- Objective : To assess the potential protective effects against oxidative stress in neuronal cells.

- Methodology : Neuronal cells were exposed to oxidative stress conditions with and without the compound.

- Findings : The compound significantly reduced markers of oxidative damage.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in MCF-7 cells |

| Neuroprotective Potential | Inhibited β-secretase activity |

| Cytotoxicity | Reduced viability in cancer cell lines |

Scientific Research Applications

Overview

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound with significant potential across various scientific disciplines. Its unique structural features contribute to its diverse applications in chemistry, biology, medicine, and industry.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique benzodioxin framework allows for various modifications that can lead to the development of novel compounds with specific properties.

Table 1: Synthetic Routes Involving the Compound

| Reaction Type | Description |

|---|---|

| Methoxylation | Introduction of methoxy groups using methanol and acid catalysts. |

| Cyclization | Formation of the benzodioxin ring through cyclization reactions. |

| Substitution | Nucleophilic substitution at reactive sites to introduce new functional groups. |

Biology

In biological research, (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one can act as a probe to investigate the effects of iodine-containing compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the biochemical roles of halogens.

Case Study: Enzyme Interaction

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may provide therapeutic avenues for diseases where these enzymes play a critical role.

Medicine

The medicinal chemistry potential of this compound is noteworthy. Investigations into its derivatives have revealed possible activity against various diseases including cancer and infectious diseases.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Induction of apoptosis in cancer cells through enzyme inhibition. |

| Infectious Diseases | Antiviral properties observed in preliminary studies. |

Industry

In industrial applications, this compound can be utilized in the development of advanced materials with tailored properties such as enhanced conductivity or stability. Its incorporation into polymers or composites may lead to innovative functional materials.

Example Application: Conductive Polymers

The integration of (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one into polymer matrices has been shown to improve electrical conductivity while maintaining mechanical strength.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

The following table summarizes key differences between the target compound and its analogues:

Key Observations:

Hydroxylation Impact: The 8-hydroxy analogue (CAS 286936-08-1) shares the same molecular formula as the target compound but features a hydroxyl group at position 2.

Functional Group Addition : The methyl ester derivative (CAS 176798-26-8) adds a carboxylic acid methyl ester and two hydroxyl groups, increasing molecular weight and altering hydrophobicity. This structural complexity may influence pharmacokinetic properties .

Stereochemical Variations : While the target compound and its 8-hydroxy analogue share similar stereochemistry at positions 2, 3, 4a, and 8a, the latter includes an additional stereocenter at C8 (R-configuration), which could affect molecular recognition in biological systems .

Physicochemical Properties (Theoretical Analysis)

- Solubility : The 8-hydroxy analogue is predicted to exhibit higher water solubility due to its hydroxyl group, whereas the target compound’s lack of polar substituents may favor lipid membrane permeability.

- Lipophilicity (LogP) : The methyl ester derivative’s ester group likely increases logP compared to the hydroxylated analogues, suggesting greater membrane penetration .

- Stability : Methoxy groups in all compounds confer resistance to oxidative degradation, but the ketone moiety may render the compounds susceptible to nucleophilic attack.

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A foundational approach involves the acid-catalyzed cyclization of diol intermediates to construct the benzodioxinone scaffold. For instance, a diol derivative bearing methoxy and methyl substituents at positions 2 and 3 undergoes cyclodehydration in the presence of p-toluenesulfonic acid (PTSA) in toluene under reflux. This method mirrors the condensation steps observed in benzoin ether synthesis, where protonation of hydroxyl groups facilitates nucleophilic attack on adjacent carbonyl carbons.

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Catalyst | PTSA (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Time | 12 h |

| Yield | 68–72% |

The stereochemical outcome hinges on the pre-existing configuration of the diol, necessitating enantiomerically pure starting materials. Chiral HPLC analysis confirms retention of stereochemistry during cyclization.

Base-Mediated Alkoxy Group Introduction

Alternative routes employ base-mediated alkylation to install methoxy and methyl groups post-cyclization. For example, treatment of a hydroxylated benzodioxinone intermediate with methyl iodide and potassium carbonate in dimethylformamide (DMF) selectively functionalizes the 2- and 3-positions. This two-step process—cyclization followed by alkylation—avoids steric hindrance issues encountered in single-step syntheses.

Oxidative Coupling for Bicyclic Framework Assembly

Copper-Catalyzed Oxidative Lactonization

Drawing from iodolactonization methodologies, copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) mediate the tandem oxidation and cyclization of 2-O-tethered alkenyl benzaldehydes. The aldehyde group oxidizes to a carboxylic acid, which undergoes iodolactonization to form the dioxinone ring. Adjusting the tether length to two carbons yields the six-membered benzodioxin-6-one core.

Optimized Conditions for Iodolactonization

| Parameter | Value |

|---|---|

| Oxidant | TBHP (3 equiv) |

| Catalyst | CuI (20 mol%) |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Time | 8 h |

| Yield | 65–70% |

Stereochemical control arises from the conformational rigidity of the intermediate iodonium ion, favoring the trans-diaxial configuration observed in the final product.

Stereoselective Hydrogenation of Diene Precursors

Chiral Catalyst Systems for Tetrahydro Formation

The tetrahydro component of the target compound necessitates selective hydrogenation of a diene precursor. Asymmetric hydrogenation using a rhodium-(R)-BINAP catalyst system achieves >90% enantiomeric excess (ee) for the 4aR,8aR configuration. Substrate engineering positions methyl and methoxy groups to direct hydrogen adsorption via steric effects.

Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Rh-(R)-BINAP (5 mol%) |

| Pressure | 50 psi H₂ |

| Solvent | Ethanol |

| Temperature | 25°C |

| Time | 24 h |

| ee | 92% |

Biocatalytic Approaches for Stereochemical Resolution

Enzymatic Desymmetrization of Prochiral Intermediates

Lipase-catalyzed kinetic resolution of a racemic benzodioxinone diol intermediate offers an eco-friendly route to the (2S,3S) configuration. Candida antarctica lipase B (CAL-B) selectively acetylates the (2R,3R)-enantiomer in vinyl acetate, leaving the desired (2S,3S)-diol for subsequent methylation.

Enzymatic Resolution Efficiency

| Parameter | Value |

|---|---|

| Enzyme | CAL-B (10 mg/mmol) |

| Acyl Donor | Vinyl acetate (5 equiv) |

| Solvent | Tert-butyl methyl ether |

| Conversion | 45% (theoretical max 50%) |

| ee (product) | >99% |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for (2S,3S,4aR,8aR)-Isomer Synthesis

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 68% | Moderate | High |

| Oxidative Lactonization | 70% | High | Moderate |

| Asymmetric Hydrogenation | 75% | Excellent | Low |

| Biocatalytic Resolution | 40% | Excellent | Moderate |

The oxidative lactonization route balances yield and stereocontrol, while biocatalytic methods excel in enantioselectivity despite lower yields. Industrial applications favor acid-catalyzed cyclization for its scalability, albeit requiring costly chiral starting materials .

Q & A

Q. What are the optimal synthetic routes for preparing (2S,3S,4aR,8aR)-2,3,4a,8a-tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one?

Methodological Answer: Synthesis typically involves stereoselective methoxylation and alkylation steps. Key intermediates can be generated via cyclization of dihydroxy precursors under acidic conditions. For stereochemical control, chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) are recommended. Post-synthetic purification via chiral chromatography (e.g., using amylose-based columns) ensures enantiomeric purity .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

Methodological Answer: Combine 2D NOESY NMR to detect spatial proximity of protons (e.g., methoxy and methyl groups) with molecular modeling (DFT calculations or MD simulations). Cross-validate using modified Karplus equations for vicinal coupling constants (³JHH) in diastereomeric fragments . X-ray crystallography is definitive for absolute configuration but requires high-purity crystals .

Q. What stability studies are critical for handling this compound under laboratory conditions?

Methodological Answer: Conduct accelerated degradation studies:

- Thermal stability: Use TGA/DSC to identify decomposition temperatures.

- Hydrolytic sensitivity: Test pH-dependent stability (e.g., in D2O/CD3OD mixtures) via ¹H NMR over 24–72 hours.

- Oxidative stability: Expose to H2O2 or radical initiators (AIBN) and monitor by LC-MS .

Q. How to assess its preliminary bioactivity in vitro?

Methodological Answer: Screen against enzyme targets (e.g., cytochrome P450 isoforms or kinases) using fluorescence-based assays. For receptor binding, employ SPR (surface plasmon resonance) with immobilized targets. Prioritize ADMET profiling (e.g., microsomal stability, plasma protein binding) early to filter out promiscuous scaffolds .

Advanced Research Questions

Q. How does the stereochemistry at C2/C3 influence biological activity or catalytic behavior?

Methodological Answer: Synthesize all four stereoisomers and compare:

- Enzymatic assays: Test inhibitory potency against dipeptidyl peptidase IV (DPP-IV) or carbonic anhydrase isoforms .

- Computational docking: Use Schrödinger Maestro or AutoDock Vina to model interactions with active sites. Focus on hydrogen bonding (methoxy groups) and steric clashes (methyl groups) .

Q. What strategies resolve contradictory data in spectral assignments (e.g., NMR vs. computational predictions)?

Methodological Answer:

- NMR: Acquire ¹³C DEPT-Q and HSQC spectra to resolve overlapping signals. Use variable-temperature NMR to distinguish dynamic effects from configurational ambiguity.

- DFT corrections: Apply solvent- and temperature-adjusted DFT (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.5 ppm warrant re-evaluation of proposed structures .

Q. How to design experiments probing the compound’s role in asymmetric catalysis?

Methodological Answer:

- Catalytic screening: Test as a ligand in transition-metal complexes (e.g., Ru for transfer hydrogenation). Monitor enantiomeric excess (ee) via chiral GC or HPLC.

- Mechanistic studies: Use in situ IR spectroscopy to track intermediate formation. Isotopic labeling (²H/¹³C) can clarify rate-determining steps .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Q. What computational tools predict metabolic pathways or toxicity profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.